![molecular formula C11H13ClN2O4 B2387261 Tert-butyl (4-chloro-3-nitrophenyl)carbamate CAS No. 503524-47-8](/img/structure/B2387261.png)
Tert-butyl (4-chloro-3-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl (4-chloro-3-nitrophenyl)carbamate” is an organic compound. It has a molecular weight of 272.69 . The IUPAC name for this compound is tert-butyl 4-chloro-3-nitrophenylcarbamate .
Molecular Structure Analysis
The InChI code for “Tert-butyl (4-chloro-3-nitrophenyl)carbamate” is 1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-7-4-5-8(12)9(6-7)14(16)17/h4-6H,1-3H3,(H,13,15) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Tert-butyl (4-chloro-3-nitrophenyl)carbamate” is a solid at room temperature . The compound should be stored in a refrigerated environment .Scientific Research Applications
Ketoreductase-assisted Synthesis
“Tert-butyl (4-chloro-3-nitrophenyl)carbamate” is used in the ketoreductase-assisted synthesis of chiral selective compounds . Ketoreductases capable of performing chiral selective reduction in tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate were screened, and ES-KRED-213 and KRED-P1-H01 were the best ones for targeted biotransformation .
Synthesis of Antidepressants
This compound acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate . These drugs are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake .
Synthesis of Benzohydrols
“Tert-butyl (4-chloro-3-nitrophenyl)carbamate” is also used in the synthesis of different benzohydrols (specifically chlorobenzohydrols) . These are intermediates in preparations of nefopam (analgesic, muscle relaxant, or antidepressant) .
Palladium-catalyzed Synthesis
This compound is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is important in the production of various pharmaceuticals.
Synthesis of Pyrroles
“Tert-butyl (4-chloro-3-nitrophenyl)carbamate” is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are a class of organic compounds that are widely used in the pharmaceutical industry.
Asymmetric Transfer Hydrogenation
This compound is used in the asymmetric transfer hydrogenation process . This is a type of chemical reaction where a compound is reduced (gains hydrogen) in the presence of a catalyst, and the process is selective for the formation of one enantiomer over the other .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(4-chloro-3-nitrophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-7-4-5-8(12)9(6-7)14(16)17/h4-6H,1-3H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPZPPNAGGOCFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4-chloro-3-nitrophenyl)carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.